4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate
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Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutanol with 2,2,3,4,4,4-hexafluorobutanol in the presence of a carbonate source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include carbonates such as sodium carbonate or potassium carbonate, and the reaction is often conducted in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while reduction and oxidation reactions produce corresponding alcohols and carbonyl compounds, respectively .
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Materials Science: Employed in the development of high-performance materials with enhanced thermal and chemical stability.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluorobutanol
- 2,2,3,4,4,4-Hexafluorobutanol
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate is unique due to its combination of bromine and multiple fluorine atoms, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical reactions .
Properties
Molecular Formula |
C9H7BrF10O3 |
---|---|
Molecular Weight |
433.04 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C9H7BrF10O3/c10-9(19,20)7(14,15)1-2-22-5(21)23-3-6(12,13)4(11)8(16,17)18/h4H,1-3H2 |
InChI Key |
IBNWEXSJNIBQPE-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(F)(F)F)F)(F)F)C(C(F)(F)Br)(F)F |
Origin of Product |
United States |
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